molecular formula C7H6N2O2S B2595690 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1352896-93-5

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Número de catálogo: B2595690
Número CAS: 1352896-93-5
Peso molecular: 182.2
Clave InChI: XBACBWOUJFLVSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification reactions with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reagents/Conditions Product Yield Reference
Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h)Ethyl 6-methylimidazo[2,1-b] thiazole-2-carboxylate85–90%
Methanol, HCl gas, RT (24 h)Methyl 6-methylimidazo[2,1-b] thiazole-2-carboxylate78%

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Acid catalysts enhance the electrophilicity of the carbonyl carbon.

Amidation

The carboxylic acid reacts with primary or secondary amines to form amides, a key step in prodrug synthesis.

Reagents/Conditions Product Application
Thionyl chloride (SOCl<sub>2</sub>), then NH<sub>3</sub> gas6-Methylimidazo[2,1-b] thiazole-2-carboxamideAntimicrobial agent precursor
DCC (dicyclohexylcarbodiimide), DMAP, RTN-substituted amidesDrug candidate optimization

Amidation requires activation of the carboxylic acid, often achieved via acyl chlorides or coupling agents like DCC.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding the parent heterocycle. This reaction is utilized to study structure-activity relationships.

Conditions Product Temperature Byproduct
HBr (48%), reflux (6 h)6-Methylimidazo[2,1-b] thiazole110°CCO<sub>2</sub>
Cu powder, quinoline, 200°CSame as above200°CCO<sub>2</sub>, H<sub>2</sub>O

Decarboxylation proceeds via a radical or ionic mechanism, depending on the catalyst.

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring undergoes substitution at position 5 or 7.

Reagents Position Product Selectivity
NaNH<sub>2</sub>, NH<sub>3</sub> (l), –33°CC-55-Amino-6-methylimidazo[2,1-b] thiazole-2-carboxylic acid90%
KNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CC-77-Nitro-6-methylimidazo[2,1-b] thiazole-2-carboxylic acid65%

Selectivity depends on the directing effects of the methyl group and carboxylic acid .

Metal Complexation

The compound forms coordination complexes with transition metals, enhancing its electrochemical properties.

Metal Salt Ligand Site Complex Structure Application
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>ON1 (imidazole)Octahedral Cu(II) complexCatalysis studies
FeCl<sub>3</sub>Carboxylate oxygenTetrahedral Fe(III) complexMagnetic material design

These complexes are characterized by UV-Vis and ESR spectroscopy .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

Derivative Activity IC<sub>50</sub>/MIC Target
Ethyl esterAntitubercular (M. tuberculosis)2.5 µg/mLEnoyl-ACP reductase
5-Amino-substitutedAnticancer (HeLa cells)8.7 µMTopoisomerase II

The carboxylic acid group’s transformation directly impacts binding affinity to biological targets.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity
Research indicates that 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid exhibits potential anticancer properties. It interacts with cellular pathways associated with tumor growth and proliferation. Studies have shown that this compound can inhibit specific signaling pathways involved in cancer cell survival and proliferation, making it a candidate for further pharmacological development aimed at cancer treatment.

Carbonic Anhydrase Inhibition
This compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and CO2 transport. Specific derivatives of this compound have demonstrated selective inhibition of the cytosolic isoform hCA II and tumor-associated isoforms hCA IX and XII. The inhibition constants for these interactions suggest potential therapeutic applications in treating conditions related to dysregulated CA activity, such as cancer and glaucoma .

Research Reagent

This compound serves as a valuable research reagent in biochemical studies. Its ability to bind with various biological targets allows researchers to explore its mechanisms of action further. Interaction studies have highlighted its binding capabilities with enzymes and receptors involved in metabolic pathways, which are crucial for understanding its therapeutic potential.

Antiviral Applications

Recent studies have indicated that derivatives of this compound may serve as inhibitors of the Hepatitis C virus (HCV) NS4B protein. These compounds have shown promising results in inhibiting viral replication by targeting specific regions within the NS4B protein structure. The optimization of these compounds has led to the discovery of leads with low nanomolar EC50 values against HCV, suggesting their potential use in antiviral therapies .

Case Studies

Several case studies have documented the applications of this compound in various experimental settings:

  • Case Study 1: Anticancer Mechanism Exploration
    In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest a mechanism that could be exploited for therapeutic purposes.
  • Case Study 2: Carbonic Anhydrase Inhibition
    A series of synthesized piperazine conjugates based on this compound were tested against different isoforms of carbonic anhydrases. Results indicated selective inhibition patterns that could lead to the development of drugs targeting specific CA-related diseases.

Mecanismo De Acción

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Actividad Biológica

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C7H6N2O2S
  • Molecular Weight: 182.20 g/mol
  • Structure: The compound features a thiazole ring fused with an imidazole ring and a carboxylic acid functional group, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways involved in tumor growth and proliferation. Its mechanism includes:

  • Enzyme Inhibition: The compound binds to enzymes that regulate metabolic pathways, potentially inhibiting cancer cell proliferation.
  • Receptor Interaction: It may modulate receptor activity involved in cellular signaling processes.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer potential. For example:

  • In vitro studies demonstrated its ability to inhibit cancer cell lines by affecting cell cycle progression and inducing apoptosis.
  • IC50 Values: In one study, derivatives of this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

  • Mycobacterium tuberculosis: Compounds derived from this compound showed promising results with minimal inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL against Mycobacterium tuberculosis H37Rv .
  • Other Pathogens: It demonstrated varying levels of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 19.5 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the molecular structure can significantly impact biological activity:

CompoundStructural FeaturesBiological Activity
6aaMethyl group at position 4High anti-inflammatory activity
6cbSubstituted imidazole ringPotent against Mycobacterium tuberculosis
6abAlkylidene substitutionModerate antimicrobial activity

These findings underscore the importance of specific functional groups in enhancing the pharmacological profile of the compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antitubercular Activity:
    • Researchers synthesized several derivatives and tested their efficacy against Mycobacterium tuberculosis. The most active compounds exhibited MIC values significantly lower than those of standard treatments .
  • Anticancer Research:
    • In a series of experiments involving various cancer cell lines, derivatives showed marked cytotoxic effects, with some compounds leading to apoptosis in over 70% of treated cells at specific concentrations .

Propiedades

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-2-9-3-5(6(10)11)12-7(9)8-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBACBWOUJFLVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(SC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.